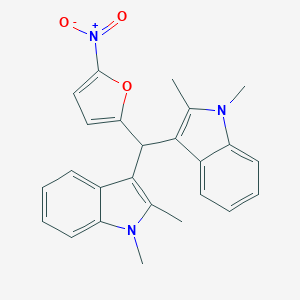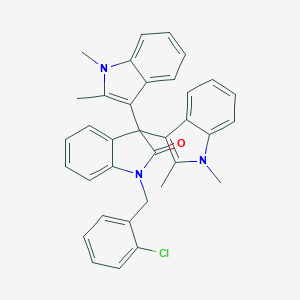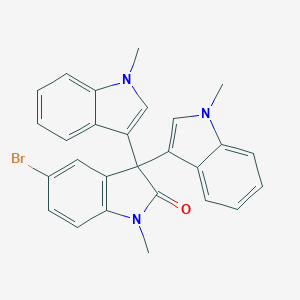
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole, also known as DIFM, is a synthetic organic compound that has shown potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole is its high potency against cancer cells, which makes it a promising candidate for further research. However, one limitation is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which are important factors in drug development.
Future Directions
There are several future directions for the research of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole. One area of interest is the development of more efficient synthesis methods to produce higher yields of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole. Another area of interest is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy as a cancer treatment. Additionally, the combination of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole with other anti-cancer agents may enhance its anti-tumor effects. Finally, further studies on the mechanism of action of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole may provide insight into its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole involves the reaction of 5-nitro-2-furaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a basic catalyst. The resulting product is then subjected to a second reaction with formaldehyde and sodium borohydride to produce 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole. This method has been optimized to produce high yields of 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole with good purity.
Scientific Research Applications
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole induces apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in animal models. 3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole has been tested against a variety of cancer types, including breast, lung, and colon cancer, and has shown promising results.
properties
Product Name |
3-((1,2-dimethyl-1H-indol-3-yl){5-nitro-2-furyl}methyl)-1,2-dimethyl-1H-indole |
|---|---|
Molecular Formula |
C25H23N3O3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)-(5-nitrofuran-2-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C25H23N3O3/c1-15-23(17-9-5-7-11-19(17)26(15)3)25(21-13-14-22(31-21)28(29)30)24-16(2)27(4)20-12-8-6-10-18(20)24/h5-14,25H,1-4H3 |
InChI Key |
RROSEOCZIKEMDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC=C(O3)[N+](=O)[O-])C4=C(N(C5=CC=CC=C54)C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC=C(O3)[N+](=O)[O-])C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)


![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)